(2-Mercaptoethyl)cyclohexanethiol

Description

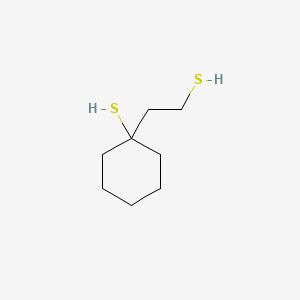

Structure

2D Structure

3D Structure

Properties

CAS No. |

313228-64-7 |

|---|---|

Molecular Formula |

C8H16S2 |

Molecular Weight |

176.3 g/mol |

IUPAC Name |

1-(2-sulfanylethyl)cyclohexane-1-thiol |

InChI |

InChI=1S/C8H16S2/c9-7-6-8(10)4-2-1-3-5-8/h9-10H,1-7H2 |

InChI Key |

MWKYQORKTYAWTG-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)(CCS)S |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (2-Mercaptoethyl)cyclohexanethiol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Mercaptoethyl)cyclohexanethiol, with the IUPAC name 1-(2-sulfanylethyl)cyclohexane-1-thiol, is an organosulfur compound featuring two thiol groups. This guide provides a comprehensive overview of its chemical structure, properties, and proposed synthesis. Due to the limited availability of experimental data for this specific molecule, this document also includes inferred properties based on analogous compounds and general principles of thiol chemistry. Detailed theoretical experimental protocols and safety considerations for handling this class of compounds are also presented.

Chemical Structure and Identification

The core structure of this compound consists of a cyclohexane ring substituted with both a thiol group and a 2-mercaptoethyl group at the same carbon atom (C1).

| Identifier | Value |

| IUPAC Name | 1-(2-sulfanylethyl)cyclohexane-1-thiol |

| CAS Number | 28351-14-6[1] |

| Molecular Formula | C8H16S2[2] |

| Synonyms | 1-(2-mercaptoethyl)cyclohexanethiol |

Physicochemical Properties

| Property | This compound (Computed/Estimated) | Cyclohexanethiol (Experimental) |

| Molecular Weight | 176.3 g/mol [2] | 116.23 g/mol [3] |

| Boiling Point | Estimated > 200 °C at 760 mmHg | 158-160 °C at 760 mmHg[4] |

| Melting Point | Not available | -181 °F (-118.3 °C)[3] |

| Density | Estimated ~1.0 g/mL | 0.98 g/mL[3] |

| Refractive Index | Not available | 1.493 at 20°C |

| Solubility | Insoluble in water; soluble in organic solvents. | Insoluble in water[3] |

| Odor | Strong, disagreeable (characteristic of thiols)[5][6] | Strong, disagreeable[3] |

Proposed Synthesis

A plausible synthetic route to 1-(2-sulfanylethyl)cyclohexanethiol can be proposed starting from cyclohexanone. This multi-step synthesis involves the introduction of the two thiol functionalities.

Experimental Protocols

The following are generalized, theoretical protocols for the proposed synthesis of 1-(2-sulfanylethyl)cyclohexanethiol. These are based on standard organic chemistry laboratory techniques and should be adapted and optimized for specific laboratory conditions.

General Considerations

-

All reactions should be performed in a well-ventilated fume hood.

-

Inert atmosphere (e.g., nitrogen or argon) is recommended for reactions involving organometallic reagents and to prevent oxidation of thiols.

-

Glassware should be thoroughly dried before use.

Proposed Synthesis Protocol

Step 1: Wittig Reaction to form Ethyl 2-cyclohexylideneacetate

-

In a round-bottom flask under an inert atmosphere, suspend sodium hydride (1.1 eq.) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C and add triethyl phosphonoacetate (1.0 eq.) dropwise.

-

Stir the mixture at room temperature for 1 hour.

-

Add cyclohexanone (1.0 eq.) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography.

Step 2: Michael Addition with Thioacetic Acid

-

Dissolve ethyl 2-cyclohexylideneacetate (1.0 eq.) in a suitable solvent such as ethanol.

-

Add a catalytic amount of a base (e.g., sodium ethoxide).

-

Add thioacetic acid (1.1 eq.) dropwise.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Neutralize the reaction mixture with a mild acid.

-

Extract the product, wash, dry, and concentrate as in Step 1.

-

Purify by column chromatography.

Step 3: Reduction of the Ester

-

In a flask under an inert atmosphere, dissolve the product from Step 2 (1.0 eq.) in anhydrous THF.

-

Cool to 0 °C and slowly add a solution of lithium aluminum hydride (LiAlH4) (1.5 eq.) in THF.

-

After the addition, allow the reaction to stir at room temperature for 4-6 hours.

-

Carefully quench the reaction at 0 °C by the sequential addition of water, 15% NaOH solution, and water.

-

Filter the resulting aluminum salts and wash with THF.

-

Dry the filtrate over anhydrous sodium sulfate and concentrate to yield the alcohol.

Step 4: Conversion of Alcohol to Thiol

-

Reflux the alcohol from Step 3 (1.0 eq.) with thiourea (1.2 eq.) in concentrated hydrochloric acid for several hours.

-

Cool the reaction mixture and add a solution of sodium hydroxide to hydrolyze the intermediate isothiuronium salt.

-

Heat the mixture to complete the hydrolysis.

-

Acidify the mixture with a mild acid and extract the product with an organic solvent.

-

Wash, dry, and concentrate the organic layer.

Step 5: Hydrolysis of the Thioacetate

-

Dissolve the product from Step 4 (1.0 eq.) in methanol.

-

Add a catalytic amount of concentrated hydrochloric acid.

-

Stir the mixture at room temperature or gently heat until the deprotection is complete (monitored by TLC or GC-MS).

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent, wash with saturated sodium bicarbonate solution and brine, dry, and concentrate.

-

Purify the final product by vacuum distillation or column chromatography.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the expected spectroscopic features are outlined below.

| Spectroscopy | Expected Features |

| ¹H NMR | - Broad singlet for the two SH protons. - Multiplets for the cyclohexane ring protons. - Multiplets for the ethyl group protons. |

| ¹³C NMR | - Signal for the quaternary carbon attached to the sulfur atoms. - Signals for the carbons of the cyclohexane ring. - Signals for the carbons of the ethyl group. |

| IR Spectroscopy | - Weak S-H stretching band around 2550 cm⁻¹. - C-H stretching and bending vibrations for the alkyl groups. |

| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 176. - Fragmentation patterns corresponding to the loss of SH, C2H4SH, and fragments of the cyclohexane ring. |

Safety and Handling

This compound is expected to have hazards similar to other low molecular weight thiols. The following precautions are recommended:

-

Handling: Use in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.

-

Toxicity: Thiols are generally toxic and can be irritating to the skin, eyes, and respiratory system. Inhalation or ingestion should be avoided.

-

Odor: The stench of volatile thiols is a significant characteristic. Work in a fume hood and consider using a bleach solution to neutralize the odor on glassware and spills.

-

Flammability: Assumed to be a combustible liquid. Keep away from heat, sparks, and open flames.

-

Storage: Store in a cool, dry, well-ventilated area away from oxidizing agents. The container should be tightly sealed.

Potential Applications

While specific applications for 1-(2-sulfanylethyl)cyclohexane-1-thiol are not documented, dithiol compounds are valuable in several areas of chemical research and development:

-

Polymer Chemistry: As chain transfer agents in radical polymerization or as cross-linking agents to create polymer networks.

-

Materials Science: In the formation of self-assembled monolayers (SAMs) on gold surfaces.

-

Organic Synthesis: As building blocks for the synthesis of more complex sulfur-containing molecules and heterocycles.

-

Chelating Agents: The two thiol groups can potentially chelate heavy metal ions.

Conclusion

This compound is a dithiolated cyclohexane derivative with potential utility in various fields of chemistry. This guide has provided a detailed overview of its structure and properties, drawing upon data from analogous compounds due to the scarcity of specific experimental information. The proposed synthetic pathway and generalized experimental protocols offer a foundation for its preparation in a laboratory setting. As with all chemical research, appropriate safety measures must be strictly followed when handling this compound. Further research is needed to fully characterize its physicochemical properties, reactivity, and potential applications.

References

- 1. Page loading... [guidechem.com]

- 2. 2-Ethylmercapto cyclohexane thiol | C8H16S2 | CID 20564650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cyclohexanethiol | C6H11SH | CID 15290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cyclohexanethiol - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Thiol - Wikipedia [en.wikipedia.org]

Technical Guide: Synthesis and Purification of (2-Mercaptoethyl)cyclohexanethiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway and purification strategy for (2-Mercaptoethyl)cyclohexanethiol. The document includes detailed experimental protocols, tabulated quantitative data for key reaction steps, and workflow diagrams to facilitate understanding and replication.

Introduction

This compound is a vicinal dithiol whose structural motif is of interest in medicinal chemistry and drug development. Vicinal dithiols are known to interact with various biological targets and can be valuable as ligands, reducing agents, or components of more complex bioactive molecules. This guide outlines a plausible and accessible three-step synthesis starting from cyclohexene.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a three-step process commencing with the epoxidation of cyclohexene, followed by the nucleophilic ring-opening of the resulting epoxide with ethane-1,2-dithiol, and culminating in the conversion of the intermediate alcohol to the target dithiol.

Caption: Proposed three-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Cyclohexene Oxide

This step involves the epoxidation of cyclohexene using meta-chloroperoxybenzoic acid (m-CPBA).

Protocol:

-

Dissolve cyclohexene (1.0 eq) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

-

In a separate beaker, dissolve m-CPBA (1.1 eq) in DCM.

-

Add the m-CPBA solution dropwise to the cyclohexene solution over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude cyclohexene oxide.

-

Purify the crude product by distillation.

| Reagent/Parameter | Molar Ratio/Value |

| Cyclohexene | 1.0 eq |

| m-CPBA | 1.1 eq |

| Solvent | Dichloromethane (DCM) |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 4-6 hours |

| Expected Yield | >90% |

Table 1: Reagents and conditions for the synthesis of cyclohexene oxide.

Step 2: Synthesis of 2-Hydroxycyclohexyl 2-mercaptoethyl sulphide

This protocol is adapted from the work of Owen and Smith (1951) and involves the ring-opening of cyclohexene oxide with ethane-1,2-dithiol.[1]

Protocol:

-

Prepare a solution of sodium ethoxide by dissolving sodium (0.12 g) in ethanol (15 mL) in a round-bottom flask.

-

To this solution, add ethane-1,2-dithiol (5 g, 1.0 eq) and cyclohexene oxide (5 g, 1.0 eq).[1]

-

Heat the reaction mixture at 100 °C for 2 hours.[1]

-

After cooling, neutralize the reaction mixture with a suitable acid (e.g., dilute HCl).

-

Extract the product with diethyl ether.

-

Wash the organic extract with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation.

| Reagent/Parameter | Quantity/Value | Reference |

| Ethane-1,2-dithiol | 5 g | [1] |

| Cyclohexene oxide | 5 g | [1] |

| Sodium | 0.12 g | [1] |

| Ethanol | 15 mL | [1] |

| Reaction Temperature | 100 °C | [1] |

| Reaction Time | 2 hours | [1] |

| Reported Yield | 20% | [1] |

| Boiling Point | 95-98 °C / 0.1 mmHg | [1] |

Table 2: Reagents and conditions for the synthesis of 2-Hydroxycyclohexyl 2-mercaptoethyl sulphide.

Step 3: Synthesis of this compound

This step involves the conversion of the hydroxyl group in the intermediate to a thiol. Two potential methods are presented: the Mitsunobu reaction and the use of Lawesson's reagent.

Method A: Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to a variety of functional groups, including thiols, with inversion of stereochemistry.

Protocol:

-

Dissolve 2-hydroxycyclohexyl 2-mercaptoethyl sulphide (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Add thioacetic acid (1.5 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC for the disappearance of the starting material.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude thioacetate intermediate by column chromatography on silica gel.

-

To a solution of the purified thioacetate in methanol, add a catalytic amount of sodium methoxide and stir at room temperature for 2-4 hours to effect deacetylation.

-

Neutralize the mixture with a weak acid and extract the product with a suitable organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product by vacuum distillation.

| Reagent/Parameter | Molar Ratio/Value |

| 2-Hydroxycyclohexyl 2-mercaptoethyl sulphide | 1.0 eq |

| Triphenylphosphine | 1.5 eq |

| Thioacetic acid | 1.5 eq |

| DIAD or DEAD | 1.5 eq |

| Solvent | Anhydrous THF |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-24 hours |

Table 3: Reagents and conditions for the Mitsunobu reaction.

Method B: Using Lawesson's Reagent

Lawesson's reagent is a thionating agent that can be used for the direct conversion of alcohols to thiols.

Protocol:

-

Dissolve 2-hydroxycyclohexyl 2-mercaptoethyl sulphide (1.0 eq) in anhydrous toluene in a round-bottom flask under an inert atmosphere.

-

Add Lawesson's reagent (0.5-1.0 eq) to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and filter to remove any solid byproducts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel followed by vacuum distillation.

| Reagent/Parameter | Molar Ratio/Value |

| 2-Hydroxycyclohexyl 2-mercaptoethyl sulphide | 1.0 eq |

| Lawesson's Reagent | 0.5-1.0 eq |

| Solvent | Anhydrous Toluene |

| Reaction Temperature | Reflux |

| Reaction Time | Varies (monitor by TLC) |

Table 4: Reagents and conditions for the conversion using Lawesson's reagent.

Purification and Characterization

The final product, this compound, is expected to be a high-boiling liquid with a characteristic thiol odor.

Purification:

-

Vacuum Distillation: Due to the likely high boiling point and potential for decomposition at atmospheric pressure, vacuum distillation is the recommended method for the final purification of this compound. Care should be taken to use an inert atmosphere to prevent disulfide formation.

Characterization:

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a suitable technique for assessing the purity of the final product and confirming its molecular weight. It is important to note that thiols can sometimes oxidize to disulfides in the GC injector port, which may lead to the appearance of a corresponding disulfide peak in the chromatogram.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy will be essential for confirming the structure of the final product. The spectra should show characteristic signals for the cyclohexyl ring protons, the methylene protons of the ethylthio group, and the two distinct thiol protons.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic S-H stretching vibration in the region of 2550-2600 cm-1.

Experimental Workflow Diagram

Caption: Detailed workflow for the synthesis and purification of this compound.

Relevance to Drug Development: Vicinal Dithiols in Signaling Pathways

Vicinal dithiols are critical functional groups in various biological processes, often involved in redox signaling and enzyme catalysis. Their ability to undergo reversible oxidation-reduction and to chelate metal ions makes them important motifs in drug design.

Caption: General role of vicinal dithiols in redox signaling.

Compounds like this compound can potentially act as reducing agents, protecting cellular components from oxidative damage by reactive oxygen species (ROS). They may also serve as inhibitors or modulators of enzymes whose activity is dependent on the redox state of cysteine residues. The development of novel dithiols is therefore of significant interest in the exploration of new therapeutic agents for diseases associated with oxidative stress.

References

An In-depth Technical Guide to (2-Mercaptoethyl)cyclohexanethiol

This technical guide provides a comprehensive overview of (2-Mercaptoethyl)cyclohexanethiol, including its chemical identity, synthesis, and potential applications, with a focus on its relevance to researchers, scientists, and drug development professionals. Due to the limited publicly available data specifically for this compound, this guide also draws upon information from closely related dithiol and polythiol compounds to infer potential properties and applications.

Chemical Identification and Properties

This compound is an organosulfur compound featuring two thiol (-SH) functional groups. One is directly attached to the cyclohexane ring, and the other is at the terminus of an ethyl substituent.

CAS Number: 28351-14-6

Synonyms:

-

(2-mercaptoetil) ciclohexanotiol

-

(2-mercaptoethyl) cyclohexantiol

-

Mercaptano (auer tert. Dodecantiol)

-

Mercaptocyclohexaneethanethiol

Molecular Formula: C₈H₁₆S₂

Molecular Weight: 176.34 g/mol

The presence of two thiol groups suggests that this molecule can exhibit properties common to dithiols, including acting as a chelating agent for metal ions and participating in redox reactions. Thiol-containing compounds are known for their distinct odor.

| Property | Value | Reference |

| CAS Number | 28351-14-6 | |

| Molecular Formula | C₈H₁₆S₂ | |

| Molecular Weight | 176.34 g/mol |

Synthesis

Hypothetical Experimental Protocol for a Related Compound (1,2,4-tris(2-mercaptoethyl)cyclohexane):

This protocol is adapted from the synthesis of a related polythiol and illustrates a general approach.[1]

Step 1: Thioester Formation

-

To a stirred reactor, charge the starting trivinylcyclohexane.

-

Slowly add a thioalkanoic acid (e.g., thioacetic acid) while maintaining the reaction temperature below 60°C.

-

After the addition is complete, heat the mixture to approximately 110°C for a sufficient time (e.g., 30 minutes) to ensure the reaction goes to completion, forming the corresponding tris-thioacetate.

-

Cool the reaction mixture to room temperature.

Step 2: Saponification

-

To the crude tris-thioacetate mixture, add a solution of a strong base (e.g., sodium hydroxide) in a suitable solvent like ethanol and water.

-

Reflux the mixture for several hours (e.g., 3.5 hours) to hydrolyze the thioester linkages.

-

Cool the reaction mixture and neutralize it with an acid (e.g., HCl).

-

Extract the product with an organic solvent (e.g., ether).

-

Wash the organic extract with water, dry it over a drying agent (e.g., MgSO₄), and evaporate the solvent to yield the crude polythiol product.

-

The final product can be purified by vacuum distillation.

Diagram of the Synthetic Pathway for Tris(2-mercaptoethyl)cyclohexane

Caption: Synthetic pathway for a related polythiol, tris(2-mercaptoethyl)cyclohexane.

Potential Applications

Based on the known reactivity of dithiols and related compounds, this compound has potential applications in several fields, particularly in polymer chemistry and materials science.

1. Curing Agent for Epoxy Resins: Closely related tris(mercaptoalkyl)cyclohexanes are cited as effective curing agents for polyepoxides.[1][2] The thiol groups can react with the epoxy groups, leading to the formation of a cross-linked polymer network. This suggests that this compound could be used to produce adhesives, coatings, and sealants with potentially desirable properties such as high strength and adhesion.[3]

2. Polymer Synthesis and Modification: Dithiols are versatile monomers and chain transfer agents in polymer chemistry. They can participate in thiol-ene "click" reactions, which are highly efficient and can be initiated by heat or light.[3] This allows for the synthesis of well-defined polymer architectures.

3. Ligand for Metal Complexes: The thiol groups in this compound can act as excellent ligands for metal ions.[4] This property could be exploited in the synthesis of coordination polymers, catalysts, or for the stabilization of metal nanoparticles.

Diagram of Potential Applications

Caption: Logical relationships of potential applications for this compound.

Relevance in Drug Development

While there is no direct evidence of this compound being used in drug development, the chemical properties of dithiols suggest potential roles.

Chelation Therapy: Dithiols are known to be effective chelating agents for heavy metals.[5][6][7] The two thiol groups can coordinate with a metal ion, forming a stable complex that can then be excreted from the body. This is the principle behind drugs like dimercaprol (British anti-Lewisite) and meso-2,3-dimercaptosuccinic acid, which are used to treat heavy metal poisoning.[5][6][7]

Antioxidant Properties: The thiol groups can act as reducing agents and radical scavengers.[6][7] They can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage. Thiol-containing drugs can help restore cellular pools of glutathione, a key endogenous antioxidant.[6][7]

Linker in Bioconjugation: The reactivity of thiol groups makes them useful for linking molecules together. In drug delivery, a dithiol could potentially be used as a linker to attach a drug to a targeting moiety or a nanoparticle.

It is important to note that the biological activity and toxicological profile of this compound have not been extensively studied. Any potential application in drug development would require thorough investigation.

Conclusion

This compound is a dithiol with established chemical identity but limited specific data on its synthesis and applications. Based on the chemistry of related polythiols, its most documented potential lies in the field of polymer chemistry as a curing agent. Inferred applications in materials science and drug development, drawn from the general properties of dithiols, suggest avenues for future research. For scientists and researchers, this compound represents an opportunity for exploration, particularly in the development of new polymers and potentially as a scaffold for medicinal chemistry investigations, pending further toxicological and efficacy studies.

References

- 1. US3624160A - Tris(mercaptoalkyl) cyclohexanes - Google Patents [patents.google.com]

- 2. US3505166A - Tris(mercaptoalkyl)cyclohexanes as epoxide resin curing agents - Google Patents [patents.google.com]

- 3. Chemistry of Polythiols and Their Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,2-Ethanedithiol [chemeurope.com]

- 5. Dithiol - Wikipedia [en.wikipedia.org]

- 6. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Medicinal Thiols: Current Status and New Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of (2-Mercaptoethyl)cyclohexanethiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Mercaptoethyl)cyclohexanethiol is a dithiol compound with potential applications in various fields, including pharmaceuticals and materials science, owing to the reactive nature of its two thiol groups. A thorough understanding of its solubility and stability is paramount for its effective use in research and development. This technical guide provides a comprehensive overview of the solubility and stability of this compound, drawing upon data from related compounds and established principles of thiol chemistry. Detailed experimental protocols for assessing these properties are also presented to facilitate further investigation.

Physicochemical Properties

While specific experimental data for this compound is limited in publicly available literature, its physicochemical properties can be inferred from its structure and comparison with analogous compounds such as cyclohexanethiol and other dithiols.

| Property | Value / Description | Source / Analogy |

| Molecular Formula | C₈H₁₆S₂ | - |

| Molecular Weight | 176.35 g/mol | - |

| Appearance | Expected to be a colorless to pale yellow liquid with a strong, characteristic thiol odor. | Analogy with cyclohexanethiol and other thiols. |

| Boiling Point | Predicted to be around 259.6°C at 760 mmHg. | Predictive models. |

| Density | Predicted to be approximately 1.02 g/cm³. | Predictive models. |

Solubility Profile

The solubility of a compound is a critical parameter for its application in various experimental and formulation settings. The presence of two thiol groups and a cyclohexane ring in this compound dictates its solubility behavior.

General Solubility Characteristics

Thiols are generally less soluble in water than their alcohol counterparts due to weaker hydrogen bonding capabilities. The bulky and nonpolar cyclohexyl group in this compound is expected to further limit its aqueous solubility. Conversely, it is anticipated to exhibit good solubility in a range of organic solvents.

Qualitative Solubility Data

Based on the properties of cyclohexanethiol and other long-chain dithiols, the following qualitative solubility profile can be expected:

| Solvent | Expected Solubility | Rationale |

| Water | Insoluble to very slightly soluble.[1][2] | The nonpolar cyclohexane ring dominates the molecule's character, limiting interaction with polar water molecules. |

| Ethanol | Soluble. | The ethyl group of ethanol can interact with the alkyl chain, and the hydroxyl group can have some interaction with the thiol groups. |

| Methanol | Soluble. | Similar to ethanol, it is a polar protic solvent that can solvate the thiol groups. |

| Acetone | Soluble.[1] | A polar aprotic solvent that can effectively solvate the dithiol. |

| Diethyl Ether | Soluble.[1] | A nonpolar solvent that can solvate the nonpolar cyclohexane ring. |

| Chloroform | Soluble.[1] | A common organic solvent for nonpolar to moderately polar compounds. |

| Benzene | Soluble.[1] | A nonpolar aromatic solvent that can solvate the cyclohexane moiety. |

| Dimethyl Sulfoxide (DMSO) | Soluble. | A highly polar aprotic solvent capable of dissolving a wide range of compounds. |

Experimental Protocol for Determining Solubility

A standard method for determining the solubility of a liquid compound like this compound involves the visual "shake-flask" method.

Objective: To determine the approximate solubility of this compound in various solvents at a given temperature.

Materials:

-

This compound

-

A range of solvents (e.g., water, ethanol, acetone, hexane)

-

Glass vials with screw caps

-

Vortex mixer

-

Calibrated pipettes

-

Analytical balance

-

Temperature-controlled shaker or water bath

Procedure:

-

Add a known volume (e.g., 1 mL) of the desired solvent to a series of glass vials.

-

To each vial, add a small, precisely weighed amount of this compound.

-

Securely cap the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25°C).

-

Shake the vials vigorously for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After shaking, allow the vials to stand undisturbed to let any undissolved material settle.

-

Visually inspect each vial for the presence of undissolved droplets or a separate liquid phase.

-

The solubility is reported as the highest concentration at which the compound completely dissolves. For more quantitative results, the supernatant can be carefully removed, diluted, and the concentration can be determined using a suitable analytical method like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Stability Profile

The stability of this compound is crucial for its storage, handling, and application, as thiols are susceptible to oxidation and other degradation pathways.

Factors Affecting Stability

-

Oxidation: The primary degradation pathway for thiols is oxidation. In the presence of oxygen or other oxidizing agents, thiols can be oxidized to form disulfides. This can occur intermolecularly, leading to dimers or oligomers, or intramolecularly if a cyclic disulfide can be formed. Further oxidation can lead to the formation of sulfenic, sulfinic, and sulfonic acids.

-

pH: The stability of thiols is pH-dependent. At higher pH, the thiolate anion (R-S⁻) is more prevalent, which is more susceptible to oxidation than the protonated thiol (R-SH).[3]

-

Temperature: Elevated temperatures can accelerate the rate of degradation reactions.

-

Light: Exposure to UV light can promote the formation of free radicals, which can initiate and propagate oxidation reactions.

-

Metal Ions: Trace metal ions, such as copper and iron, can catalyze the oxidation of thiols.

Representative Stability Data of a Dithiol (Dithiothreitol - DTT)

| pH | Temperature (°C) | Half-life (hours) |

| 6.5 | 20 | 40 |

| 7.5 | 20 | 10 |

| 8.5 | 20 | 1.4 |

| 8.5 | 0 | 11 |

| 8.5 | 40 | 0.2 |

Data from a Sigma-Aldrich technical bulletin for DTT in 0.1 M potassium phosphate buffer.[4] This data clearly illustrates the decreased stability of the dithiol at higher pH and temperature.

Experimental Protocol for Assessing Oxidative Stability

The stability of this compound can be assessed by monitoring the decrease in the concentration of free thiol groups over time under specific conditions. Ellman's assay is a widely used colorimetric method for this purpose.

Objective: To determine the oxidative stability of this compound under defined conditions (e.g., pH, temperature, exposure to air).

Principle: Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), reacts with free thiol groups to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which has a strong absorbance at 412 nm.

Materials:

-

This compound

-

Ellman's reagent (DTNB)

-

Reaction buffer (e.g., 0.1 M sodium phosphate buffer, pH 8.0)

-

A stable thiol standard (e.g., L-cysteine) for calibration

-

UV-Vis spectrophotometer

-

Temperature-controlled incubator

Procedure:

-

Preparation of Solutions:

-

Stability Study Setup:

-

Dilute the stock solution of this compound into the desired buffer at the desired pH for the stability test.

-

Divide the solution into several aliquots in separate vials.

-

Incubate the vials under the desired conditions (e.g., 37°C with exposure to air).

-

-

Thiol Quantification at Time Points:

-

At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from one of the vials.

-

In a cuvette, mix a small volume of the aliquot with the DTNB working solution and the reaction buffer.[5]

-

Allow the reaction to proceed for a set time (e.g., 15 minutes) at room temperature.[5]

-

Measure the absorbance of the solution at 412 nm using the UV-Vis spectrophotometer.[5]

-

Use the calibration curve generated from the L-cysteine standards to determine the concentration of free thiol groups at each time point.

-

-

Data Analysis:

-

Plot the concentration of free thiol groups versus time to obtain a degradation profile.

-

The rate of degradation and the half-life of the compound under the tested conditions can be calculated from this data.

-

Visualization of Key Pathways and Workflows

Oxidative Degradation Pathway of Thiols

The following diagram illustrates the general pathway for the oxidation of a thiol, which is a primary stability concern for this compound.

Caption: General oxidative degradation pathway of thiols.

Experimental Workflow for Stability Assessment

The following diagram outlines the key steps in the experimental protocol for assessing the stability of this compound.

References

A Theoretical and Computational Guide to (2-Mercaptoethyl)cyclohexanethiol: Methodologies and Hypothetical Analysis

Disclaimer: As of late 2025, specific theoretical and computational research focused exclusively on (2-Mercaptoethyl)cyclohexanethiol is not available in peer-reviewed literature. This technical guide therefore outlines a comprehensive framework of established experimental and computational methodologies that would be applied to characterize this molecule. The data presented is illustrative, based on closely related compounds such as cyclohexanethiol, to provide a practical context for researchers.

Introduction

This compound is a dithiol compound of interest due to its potential applications in materials science, drug delivery, and as a ligand for metal nanoparticles. The presence of two thiol groups—one primary and one secondary—suggests unique chemical reactivity, metal-binding capabilities, and potential for forming self-assembled monolayers (SAMs) with distinct structural properties. This guide provides a roadmap for the comprehensive theoretical and computational investigation of this compound, from its synthesis and characterization to the in-silico prediction of its physicochemical properties and potential biological interactions.

Proposed Experimental Workflow

A logical workflow is essential for the systematic study of a novel compound. The proposed workflow for this compound integrates synthesis, purification, and multi-faceted characterization to provide the foundational data required for subsequent computational modeling and validation.

Experimental Protocols

Detailed methodologies are critical for reproducibility. The following protocols are based on established synthesis routes for dithiols and related sulfur-containing compounds.

2.1 Synthesis of this compound

A plausible synthetic route involves the ring-opening of 1,2-epithiocyclohexane (cyclohexene sulfide) by the sodium salt of 2-mercaptoethanol, followed by conversion of the hydroxyl group to a thiol.

-

Step 1: Synthesis of 2-((2-hydroxyethyl)thio)cyclohexanethiol

-

In a round-bottom flask under an inert nitrogen atmosphere, dissolve 2-mercaptoethanol in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0°C in an ice bath.

-

Add sodium hydride (NaH) portion-wise to the solution to form the sodium thiolate.

-

Once hydrogen evolution ceases, add 1,2-epithiocyclohexane dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction by the slow addition of saturated ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

Purify the crude product via column chromatography on silica gel.

-

-

Step 2: Conversion of Hydroxyl to Thiol

-

The intermediate from Step 1 can be converted to the final dithiol product via a Mitsunobu reaction with thioacetic acid, followed by hydrolysis.

-

Dissolve the purified intermediate, triphenylphosphine (PPh₃), and thioacetic acid in anhydrous THF.

-

Cool the solution to 0°C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) dropwise.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent in vacuo.

-

Hydrolyze the resulting thioacetate by dissolving the crude product in a mixture of methanol and aqueous hydrochloric acid and refluxing for 4-6 hours.

-

After cooling, neutralize the solution and extract the product with dichloromethane.

-

Purify the final product, this compound, by column chromatography.

-

2.2 Characterization Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will be recorded on a 400 MHz or higher spectrometer using deuterated chloroform (CDCl₃) as the solvent. These spectra are crucial for confirming the carbon skeleton and the position of protons, including the characteristic signals for the S-H protons.

-

High-Resolution Mass Spectrometry (HRMS): HRMS analysis using an Electrospray Ionization (ESI) source will be performed to confirm the exact molecular weight and elemental composition of the synthesized compound.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra will be recorded to identify key functional groups. A characteristic weak absorption band for the S-H stretching vibration is expected around 2550 cm⁻¹.

Theoretical and Computational Workflow

Computational chemistry provides invaluable insights into molecular structure, stability, and reactivity that can complement and guide experimental work. Density Functional Theory (DFT) and Molecular Dynamics (MD) are powerful tools for this purpose.

Detailed Computational Methodologies

-

Density Functional Theory (DFT):

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

-

Functional and Basis Set: The B3LYP hybrid functional combined with a Pople-style basis set like 6-311+G(d,p) or a Dunning-style correlation-consistent basis set (e.g., cc-pVTZ) is recommended for a good balance of accuracy and computational cost.

-

Geometry Optimization: The initial 3D structure of this compound will be optimized to find the lowest energy conformation. Both cis and trans isomers of the cyclohexane ring should be considered.

-

Frequency Analysis: A vibrational frequency calculation will be performed on the optimized structure to confirm it is a true energy minimum (no imaginary frequencies) and to predict the theoretical IR spectrum for comparison with experimental data.

-

Property Calculations: Key electronic properties will be calculated, including:

-

Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are used to estimate the ionization potential and electron affinity, providing insights into chemical reactivity.[1]

-

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecular surface, identifying nucleophilic (electron-rich) and electrophilic (electron-poor) sites.

-

Bond Dissociation Energy (BDE): The BDE of the S-H bonds will be calculated to predict the molecule's susceptibility to radical-mediated reactions and its potential as an antioxidant.

-

-

-

Molecular Dynamics (MD) Simulations:

-

Software: GROMACS, AMBER, or NAMD.

-

Force Field: A general force field like OPLS-AA or GAFF can be used after parameterizing the partial charges and dihedral angles for the dithiol moiety, typically derived from QM calculations (e.g., RESP charges).

-

Simulation Setup: The molecule can be simulated in a periodic box of a relevant solvent (e.g., water, ethanol) to study its conformational dynamics and solvation properties. Alternatively, it can be simulated on a metal surface (e.g., Au(111)) to investigate the formation and structure of self-assembled monolayers.[2]

-

Analysis: Trajectory analysis will reveal preferred conformations, radial distribution functions (RDFs) with solvent molecules, and the dynamics of surface adsorption.[3]

-

Data Presentation

Quantitative data from both experimental and computational studies should be summarized for clear comparison. The tables below present hypothetical data for this compound.

Table 1: Predicted Physicochemical Properties (Computational)

| Property | Predicted Value | Method |

|---|---|---|

| Molecular Weight | 176.35 g/mol | - |

| HOMO Energy | -6.5 eV | B3LYP/6-311+G(d,p) |

| LUMO Energy | -0.2 eV | B3LYP/6-311+G(d,p) |

| HOMO-LUMO Gap | 6.3 eV | B3LYP/6-311+G(d,p) |

| Dipole Moment | 1.8 D | B3LYP/6-311+G(d,p) |

| S-H BDE (Primary) | ~85 kcal/mol | B3LYP/6-311+G(d,p) |

| S-H BDE (Secondary)| ~87 kcal/mol | B3LYP/6-311+G(d,p) |

Table 2: Illustrative Spectroscopic Data (Experimental vs. Computational)

| Spectroscopic Feature | Experimental (Hypothetical) | Computational (Predicted) |

|---|---|---|

| ¹H NMR (S-H, ppm) | 1.3-1.6 (multiplet, 2H) | - |

| ¹³C NMR (C-SH, ppm) | ~35 ppm, ~45 ppm | - |

| FTIR (S-H stretch, cm⁻¹) | 2555 cm⁻¹ | 2560 cm⁻¹ (scaled) |

| HRMS (m/z, [M+H]⁺) | 177.0769 | 177.0771 (for C₈H₁₇S₂) |

Hypothetical Signaling Pathway Interaction: Thiol-Disulfide Exchange

Dithiols are potent reducing agents and can participate in crucial biological redox reactions, such as the reduction of disulfide bonds in proteins. This interaction is fundamental in regulating protein function and responding to oxidative stress. A potential role for this compound could be the reduction of an oxidized protein, restoring its active state.

References

An In-depth Technical Guide to the Reactivity of Thiol Groups in (2-Mercaptoethyl)cyclohexanethiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Mercaptoethyl)cyclohexanethiol is a unique dithiol compound featuring both a primary and a tertiary thiol group. This structural arrangement leads to differential reactivity of the two sulfhydryl moieties, a characteristic that can be exploited in various applications, including drug development and materials science. This technical guide provides a comprehensive overview of the reactivity of the thiol groups in this compound, covering their acidity, oxidation, alkylation, and Michael addition reactions. Detailed experimental protocols for characterizing these reactions are provided, along with estimated quantitative data to guide research and development efforts.

Introduction

Dithiol compounds play a crucial role in a variety of chemical and biological processes. Their ability to undergo redox reactions, form disulfide bonds, and act as nucleophiles makes them valuable building blocks in the synthesis of pharmaceuticals, polymers, and other functional materials. This compound, with its distinct primary and tertiary thiol groups, presents an interesting case for studying differential thiol reactivity. The steric hindrance around the tertiary thiol and the accessibility of the primary thiol are expected to govern their respective reaction kinetics and thermodynamic properties. Understanding and quantifying this differential reactivity is key to harnessing the full potential of this molecule in various applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1-(2-sulfanylethyl)cyclohexane-1-thiol | [1] |

| CAS Number | 28351-14-6 | [1] |

| Molecular Formula | C8H16S2 | [1] |

| Molecular Weight | 176.34 g/mol | [2] |

| Appearance | Colorless liquid (presumed) | General knowledge |

| Boiling Point | 259.6 °C at 760 mmHg (predicted) | |

| Density | 1.02 g/cm³ (predicted) |

Reactivity of Thiol Groups

The reactivity of the thiol groups in this compound is primarily determined by their acidity (pKa), susceptibility to oxidation, and nucleophilicity in reactions such as alkylation and Michael additions.

Acidity and pKa

The acidity of a thiol group, represented by its pKa value, is a critical factor influencing its reactivity. The thiolate anion (R-S⁻), formed upon deprotonation, is a much stronger nucleophile than the neutral thiol (R-SH). The pKa values of the primary and tertiary thiol groups in this compound are expected to differ due to electronic and steric effects.

Table 2: Estimated pKa Values for the Thiol Groups in this compound

| Thiol Group | Estimated pKa | Basis for Estimation |

| Primary Thiol (-CH₂-SH) | ~10.2 | Based on typical pKa of primary alkyl thiols. |

| Tertiary Thiol (C(R)₃-SH) | ~10.8 | Increased steric hindrance and electron-donating alkyl groups are expected to slightly increase the pKa relative to the primary thiol. |

Disclaimer: The pKa values presented are estimations based on theoretical considerations and data from analogous compounds. Experimental verification is recommended for precise applications.

The following diagram illustrates the deprotonation equilibrium for the two thiol groups.

Caption: Deprotonation equilibria of this compound.

Oxidation

Thiols can be oxidized to form disulfides, and this process is often reversible. In the case of this compound, both intramolecular and intermolecular disulfide formation are possible. The relative ease of oxidation of the primary and tertiary thiols will depend on steric accessibility and the oxidation potential of each group. Generally, less sterically hindered thiols are more susceptible to oxidation.[5]

Table 3: Expected Oxidation Products and Relative Reactivity

| Reaction Type | Product(s) | Expected Relative Reactivity |

| Mild Oxidation | Intramolecular disulfide, Intermolecular disulfides | The primary thiol is expected to oxidize more readily than the tertiary thiol. |

| Strong Oxidation | Sulfinic acids, Sulfonic acids | Both thiol groups will be oxidized. |

The workflow for the oxidation of the dithiol is depicted below.

Caption: Oxidation pathways of this compound.

Alkylation

Alkylation of thiols is a common method for forming thioethers. The rate of this S-alkylation reaction is dependent on the nucleophilicity of the thiol (or more accurately, the thiolate) and the steric hindrance at both the sulfur atom and the alkylating agent.[6] For this compound, the primary thiol is expected to be significantly more reactive towards alkylating agents than the sterically hindered tertiary thiol.

Table 4: Estimated Relative Reactivity in Alkylation Reactions

| Thiol Group | Alkylating Agent | Estimated Relative Rate Constant (k_rel) |

| Primary Thiol | Methyl Iodide | 1 (Reference) |

| Tertiary Thiol | Methyl Iodide | < 0.1 |

| Primary Thiol | Isopropyl Bromide | ~0.2 |

| Tertiary Thiol | Isopropyl Bromide | << 0.01 |

Disclaimer: The relative rate constants are estimations based on general principles of steric hindrance in SN2 reactions. Actual values will depend on specific reaction conditions.

The logical flow of a selective alkylation experiment is shown below.

Caption: Logic diagram for selective alkylation.

Michael Addition

The Michael addition, or conjugate addition, of thiols to α,β-unsaturated carbonyl compounds is a widely used reaction in organic synthesis and bioconjugation.[7][8] The reaction is typically base-catalyzed and proceeds through the addition of a thiolate nucleophile. The reactivity in Michael additions is influenced by the nucleophilicity of the thiolate and steric factors. Similar to alkylation, the primary thiol of this compound is expected to be more reactive in Michael additions.

Table 5: Estimated Relative Reactivity in Michael Addition

| Thiol Group | Michael Acceptor | Estimated Relative Reactivity |

| Primary Thiol | Acrylonitrile | High |

| Tertiary Thiol | Acrylonitrile | Low |

| Primary Thiol | N-Ethylmaleimide | Very High |

| Tertiary Thiol | N-Ethylmaleimide | Moderate to Low |

The general mechanism for the base-catalyzed thiol-Michael addition is outlined below.

Caption: Signaling pathway for base-catalyzed Michael addition.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the reactivity of the thiol groups in this compound.

Determination of Thiol pKa by Spectrophotometry

This protocol is adapted from standard methods for pKa determination of thiols.

Materials:

-

This compound

-

A series of buffers with pH values ranging from 8 to 12

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).

-

For each pH value, prepare a solution containing a fixed concentration of the dithiol in the buffer.

-

Measure the UV absorbance of each solution at a wavelength where the thiolate anion absorbs (typically around 240-250 nm). The neutral thiol has negligible absorbance at this wavelength.

-

Plot the absorbance as a function of pH.

-

The data should fit a sigmoidal curve. The pKa is the pH at which the absorbance is half of the maximum absorbance.

-

Due to the presence of two thiols with potentially overlapping pKa values, deconvolution of the titration curve may be necessary to determine the individual pKa values.

Quantification of Total Thiol Content using Ellman's Assay

Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) is widely used for the quantification of free thiol groups.[9]

Materials:

-

This compound

-

Ellman's Reagent (DTNB)

-

Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 8.0)

-

Cysteine or Glutathione for standard curve

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a stock solution of DTNB in the reaction buffer.

-

Prepare a series of standard solutions of a known thiol (e.g., cysteine) of varying concentrations.

-

Prepare a solution of this compound of unknown concentration.

-

To each standard and the unknown sample, add the DTNB solution and allow the reaction to proceed for a set time (e.g., 15 minutes).

-

Measure the absorbance of the yellow product (TNB²⁻) at 412 nm.

-

Create a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of thiol groups in the unknown sample by interpolating its absorbance on the standard curve. Note that this method will provide the total thiol concentration (primary + tertiary).

Monitoring Alkylation Reactions by HPLC

High-Performance Liquid Chromatography (HPLC) can be used to monitor the progress of alkylation reactions and to distinguish between the starting dithiol, the mono-alkylated products, and the di-alkylated product.

Materials:

-

This compound

-

Alkylating agent (e.g., iodoacetamide)

-

Buffer solution (e.g., phosphate buffer at a desired pH)

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or Mass Spectrometer)

-

Quenching reagent (e.g., a high concentration of a thiol like dithiothreitol)

Procedure:

-

Prepare solutions of this compound and the alkylating agent in the reaction buffer.

-

Initiate the reaction by mixing the solutions at a controlled temperature.

-

At various time points, withdraw an aliquot of the reaction mixture and quench the reaction by adding the quenching reagent.

-

Analyze the quenched samples by HPLC.

-

Develop an HPLC method that can separate the starting material and the different products.

-

Quantify the peak areas of the different species at each time point to determine the reaction kinetics. By analyzing the formation of the two possible mono-alkylated products, the relative reactivity of the primary and tertiary thiols can be determined.

Applications in Drug Development

The differential reactivity of the thiol groups in this compound can be leveraged in drug development. For instance, the more reactive primary thiol can be selectively conjugated to a drug molecule or a targeting ligand, leaving the less reactive tertiary thiol available for subsequent reactions or for interaction with a biological target. This allows for the construction of complex bioconjugates with precise control over their structure and function. The dithiol moiety can also be used as a linker that can be cleaved under specific redox conditions, enabling controlled drug release.

Conclusion

This compound is a dithiol with intriguing properties stemming from the presence of both a primary and a tertiary thiol group. This guide has provided an in-depth overview of the expected reactivity of these functional groups, including their acidity, and their behavior in oxidation, alkylation, and Michael addition reactions. While specific experimental data for this molecule is limited, the provided estimations and detailed experimental protocols offer a solid foundation for researchers to explore and exploit its unique chemical characteristics in their scientific endeavors. Further experimental investigation is encouraged to precisely quantify the reactivity parameters and unlock the full potential of this versatile molecule.

References

- 1. pschemicals.com [pschemicals.com]

- 2. This compound CAS#: 28351-14-6 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Density Functional Theory Calculation of pKa's of Thiols in Aqueous Solution Using Explicit Water Molecules and the Polarizable Continuum Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

The Expanding Chemical Toolbox: A Technical Guide to Cyclic Dithiols in Materials Science

For Researchers, Scientists, and Drug Development Professionals

The unique reactivity of the disulfide bond within a strained cyclic framework has positioned cyclic dithiols as a versatile and powerful building block in modern materials science. From self-healing polymers and targeted drug delivery systems to advanced electronics and functional coatings, the applications of these sulfur-containing heterocycles are rapidly expanding. This technical guide provides an in-depth exploration of the core principles, experimental methodologies, and potential applications of cyclic dithiols, offering a valuable resource for researchers and professionals in the field.

Core Concepts: The Power of the Strained Disulfide Bond

Cyclic dithiols, such as the well-studied 1,2-dithiolane found in lipoic acid, possess a strained disulfide bond that is susceptible to cleavage under various stimuli. This reactivity is the cornerstone of their utility in creating dynamic and responsive materials. The ring strain lowers the activation energy for disulfide exchange reactions, enabling rapid and reversible bond formation and breakage. This "dynamic covalent chemistry" allows for the design of materials that can adapt to their environment, repair damage, and release payloads in a controlled manner.[1]

The key reactions governing the application of cyclic dithiols include:

-

Ring-Opening Polymerization (ROP): Under thermal, photochemical, or catalytic initiation, the strained disulfide bond can open, leading to the formation of linear polydisulfides. This is a fundamental technique for creating a wide range of functional polymers.[2][3]

-

Thiol-Disulfide Exchange: In the presence of free thiols, the disulfide bond in a cyclic dithiol can undergo a rapid exchange reaction. This process is central to the self-healing properties of many disulfide-containing materials and is also exploited for drug release in the reducing environment of the cell.

Applications in Polymer Science: Building Responsive and Functional Materials

The majority of research into cyclic dithiols has focused on their incorporation into polymeric structures, leading to a diverse array of materials with tunable properties.

Self-Healing Polymers

The ability of a material to autonomously repair damage is a highly sought-after property. Cyclic dithiols are instrumental in the design of self-healing polymers through the principle of thiol-disulfide exchange. When a disulfide-containing polymer is damaged, the disulfide bonds at the fracture interface can rearrange and reform, effectively "healing" the material. The efficiency of this process is influenced by factors such as temperature, pH, and the presence of catalysts.

Quantitative Data on Self-Healing Polymers

| Polymer System | Healing Conditions | Healing Efficiency (%) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |

| Polyurethane with aromatic disulfide | 80 °C for 12 h | 95 | 3.39 | 400.38 | [4] |

| Epoxy resin with 20 wt% disulfide | 80 °C for 2 h | ~90 | - | - | |

| Transparent Polyimide with 50% cystamine | Tg,DSC + 30 °C for 24 h | 91.8 | >99 | - | [5] |

| Acrylic Polymer Network (TRIS-SS2, 5%) | Room Temperature for 48 h | 81 | - | - | |

| Polyurethane Elastomer | 55 °C for 12 h | 94 | - | - | [4] |

Redox-Responsive Drug Delivery

The intracellular environment is significantly more reducing than the extracellular space due to the high concentration of glutathione (GSH), a thiol-containing tripeptide. This redox differential provides a powerful mechanism for targeted drug delivery. Cyclic dithiol-containing nanoparticles or hydrogels can be designed to be stable in the bloodstream but to disassemble and release their therapeutic payload upon entering a cell and encountering the high GSH concentration.

Quantitative Data on Drug Release from Dithiolane-Based Hydrogels

| Hydrogel System | Drug/Cargo | Release Conditions | Cumulative Release (%) | Time (h) | Reference |

| Disulfide-crosslinked nanogels | Rhodamine B | - | up to 75 (entrapment) | - | [6] |

| Redox-responsive hydrogel | FITC-BSA | 10 mM DTT | Rapid release | < 1 | |

| PEG-based hydrogel | FITC-dextrans | - | - | - | [7][8] |

Vitrimers and Covalent Adaptable Networks

Vitrimers are a class of polymers that behave like thermosets at operational temperatures but can be reprocessed like thermoplastics at elevated temperatures due to the presence of dynamic covalent bonds. Cyclic dithiols can be incorporated as dynamic crosslinkers in vitrimers, enabling malleability and recyclability without sacrificing mechanical performance.[9][10]

Mechanical Properties of Dithiolane-Based Vitrimers

| Vitrimer System | Tensile Strength (MPa) | Young's Modulus (MPa) | Elongation at Break (%) | Reference |

| Epoxy-based with disulfide hardener | - | - | - | [11] |

| Diketoenamine-based (thiol-ene) | - | - | - | [9] |

| Boronic ester-based | Tunable | Tunable | Tunable | [12] |

Beyond Polymers: Emerging Applications

While polymer science has been the primary beneficiary of cyclic dithiol chemistry, their unique properties are being explored in other areas of materials science.

Metal-Organic Frameworks (MOFs)

The ability of the thiol groups in the ring-opened form of cyclic dithiols to coordinate with metal ions makes them attractive ligands for the synthesis of Metal-Organic Frameworks (MOFs). These porous crystalline materials have applications in gas storage, catalysis, and sensing. The redox activity of the disulfide bond can also impart novel electronic properties to the resulting MOFs. Recent work has demonstrated the synthesis of 2D MOFs using dithiol-functionalized benzenedicarboxylic acid.[5][13]

Surface Modification and Nanotechnology

Cyclic dithiols can be used to functionalize the surface of nanoparticles, particularly gold nanoparticles, through the strong affinity of sulfur for gold. This allows for the creation of stable, functionalized nanoparticles for applications in bioimaging, sensing, and catalysis.

Energy Storage

The redox activity of the disulfide bond is also being explored in the context of energy storage. Dithiolane-based molecules and polymers are being investigated as components of electrolytes and as redox-active materials in batteries.[9][14][15]

Experimental Protocols

Synthesis of a Functionalized 1,2-Dithiolane Monomer

This protocol describes the synthesis of a hydroxy-functional 1,2-dithiolane from a 1,3-bis-tert-butyl thioether, adapted from the work of Theato and coworkers.[16][17]

Materials:

-

1,3-bis-tert-butyl thioether derivative (1.0 mmol)

-

Silica gel (2 g per mmol of thioether)

-

Dichloromethane (DCM), anhydrous (20 mL)

-

Bromine (1.3 equiv)

-

Column chromatography supplies (e.g., silica gel, appropriate eluent)

Procedure:

-

Dissolve the 1,3-bis-tert-butyl thioether (1.0 mmol) in anhydrous DCM (20 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Add silica gel to the reaction mixture.

-

Slowly add a solution of bromine (1.3 equiv) in DCM to the stirring mixture at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within minutes.

-

Upon completion, filter the reaction mixture to remove the silica gel.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 1,2-dithiolane.

Ring-Opening Polymerization of Lipoic Acid

This protocol describes the thermal ring-opening polymerization of α-lipoic acid.[2]

Materials:

-

α-Lipoic acid (LPA)

-

Inert atmosphere (e.g., nitrogen or argon)

-

Heating apparatus with temperature control

Procedure:

-

Place the desired amount of α-lipoic acid into a reaction vessel.

-

Heat the vessel under an inert atmosphere to a temperature above the melting point of LPA (approximately 62 °C). A typical polymerization temperature is 80-100 °C.

-

Maintain the temperature for a specified period (e.g., several hours to days) to allow for polymerization to occur. The viscosity of the mixture will increase as the polymer forms.

-

Cool the reaction mixture to room temperature to obtain the poly(lipoic acid).

-

The resulting polymer can be characterized by techniques such as Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity.

Mandatory Visualizations

Thiol-Disulfide Exchange Signaling Pathway

Caption: Thiol-Disulfide Exchange Mechanism.

Experimental Workflow for Characterization of Self-Healing Polymers

Caption: Workflow for Self-Healing Characterization.

Conclusion and Future Outlook

Cyclic dithiols represent a dynamic and evolving area of materials science. Their unique chemical reactivity enables the creation of a wide range of functional materials with properties that are difficult to achieve with traditional polymer chemistry. The ability to create self-healing, responsive, and recyclable materials has significant implications for a variety of industries, from medicine to manufacturing.

Future research in this field is likely to focus on several key areas:

-

Expansion of the Monomer Library: The synthesis of new cyclic dithiol monomers with diverse functional groups will enable the creation of materials with even more tailored properties.[6][16][17]

-

Advanced Architectures: The development of more complex polymer architectures, such as block copolymers and star polymers, will allow for the creation of materials with hierarchical structures and multiple functionalities.[18]

-

Broadening Applications: While the focus has been on soft materials, the exploration of cyclic dithiols in rigid materials, such as MOFs and conductive polymers, is a promising area for future research.[5][13][19]

-

Biocompatibility and Degradation: For biomedical applications, a thorough understanding of the biocompatibility and degradation products of these materials is crucial.[18][20]

As our understanding of the chemistry of cyclic dithiols continues to grow, so too will their impact on the development of the next generation of advanced materials.

References

- 1. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Properties and Applications of Self-Healing Polymeric Materials: A Review [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Hydrogel-based drug delivery systems: comparison of drug diffusivity and release kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Diketoenamine-Based Vitrimers via Thiol-ene Photopolymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Tuning the Mechanical and Dynamic Properties of Elastic Vitrimers by Tailoring the Substituents of Boronic Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. graphviz.org [graphviz.org]

- 15. chemrxiv.org [chemrxiv.org]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. Synthesis of functional 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Biocompatibility and cytotoxicity of novel photoinitiator π-conjugated dithienophosphole derivatives and their triggered polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide on the Safety and Handling of (2-Mercaptoethyl)cyclohexanethiol

Disclaimer: There is a significant lack of specific safety, handling, and toxicological data for (2-Mercaptoethyl)cyclohexanethiol in the public domain. This guide has been compiled using data for the structurally analogous and closely related compound, Cyclohexanethiol (CAS No. 1569-69-3) . It is crucial to handle this compound with, at a minimum, the same precautions as Cyclohexanethiol. All users must perform a thorough risk assessment before handling this compound and consult any available supplier-specific Safety Data Sheets (SDS).

Executive Summary

This technical document provides a comprehensive overview of the safety and handling precautions for this compound, with data extrapolated from its surrogate, Cyclohexanethiol. This guide is intended for researchers, scientists, and professionals in drug development. Thiols are recognized for their potent and often unpleasant odors and present various health hazards. Strict adherence to the safety protocols detailed herein is paramount to mitigate risks in both laboratory and industrial environments.

Hazard Identification and Classification

Cyclohexanethiol is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The following table outlines its hazard classifications.

Table 1: GHS Classification for Cyclohexanethiol

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapour.[1] |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[2] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin. |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled.[1] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1][2] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[1][2] |

| Specific target organ toxicity – single exposure | 3 | H335: May cause respiratory irritation.[1][2] |

Signal Word: Warning [3] or Danger [1][4]

Physicochemical Properties

A thorough understanding of a chemical's physicochemical properties is fundamental for its safe handling, storage, and use.

Table 2: Physicochemical Properties of Cyclohexanethiol

| Property | Value |

| Molecular Formula | C₆H₁₂S[3][5][6] |

| Molar Mass | 116.22 g/mol [3][4][6] |

| Appearance | Colorless liquid with a strong, unpleasant odor.[3][6][7] |

| Boiling Point | 158-160 °C (316-320 °F)[4][5][6] |

| Melting Point | -30 °C[5] |

| Flash Point | 43 °C (109.4 - 110 °F) (closed cup)[4][8] |

| Density | 0.95 g/mL at 25 °C[4][5][6] |

| Vapor Density | 4.0 (Air = 1)[4] |

| Vapor Pressure | 10.3 mmHg at 37.7 °C[4][5] |

| Solubility in Water | Insoluble[3][5][7] |

| Solubility in Other Solvents | Soluble in Ether, Benzene, Acetone, Chloroform.[3] |

Toxicological Information

The available toxicological data for Cyclohexanethiol is limited.

Table 3: Toxicological Data for Cyclohexanethiol

| Test | Species | Route | Value |

| LD₅₀ | Mice | Injected | 316 mg/kg[6] |

| LD₅₀ | Rat (male and female) | Oral | 1220 mg/kg[9] |

| LC₅₀ | Rat (male and female) | Inhalation | 5.6 - 13.3 mg/L (4 h)[9] |

Experimental Workflow and Handling Procedures

As specific experimental protocols for this compound are not available, this section details a generalized workflow for the safe handling of hazardous liquid thiols.

Caption: A logical workflow for the safe handling of hazardous thiols in a laboratory setting.

Risk Assessment and Preparation

-

Review Safety Data Sheet (SDS): Prior to commencing any work, meticulously review the SDS for Cyclohexanethiol.

-

Designated Work Area: All manipulations of this compound must be performed within a certified and properly functioning chemical fume hood.[10][11]

-

Personal Protective Equipment (PPE): Ensure the correct selection and fit of appropriate PPE, including:

-

Spill Preparedness: A spill kit must be readily accessible. For thiols, this should contain an inert absorbent material and a deactivating solution, such as a fresh solution of sodium hypochlorite.

Handling and Experimental Use

-

Static Electricity: To prevent ignition from static discharge, all containers and transfer equipment must be grounded and bonded.[3] Employ only non-sparking tools.[3]

-

Inert Atmosphere: As the compound may be sensitive to air, handle it under an inert atmosphere, such as nitrogen or argon.[1]

-

Chemical Transfers: Utilize a syringe or cannula for transferring the liquid to minimize the release of vapors. Avoid pouring in an open laboratory environment.

-

Heating: If heating is required, use a precisely controlled heating source like a heating mantle or an oil bath situated inside the fume hood. Open flames are strictly prohibited.[8]

-

Reaction Systems: Whenever feasible, conduct all reactions within a closed system.

Waste Management and Disposal

-

Waste Segregation: All waste materials containing the thiol must be collected in a designated, sealed, and clearly labeled waste container.

-

Decontamination: Thoroughly decontaminate all glassware and equipment that has been in contact with the thiol using a suitable deactivating solution before its removal from the fume hood.

-

Disposal Protocol: Dispose of all chemical waste in accordance with your institution's hazardous waste management program.[3] Do not dispose of this chemical down the drain.[11]

Emergency Response Procedures

-

Inhalation: Immediately move the exposed individual to an area with fresh air. If breathing is labored, provide supplemental oxygen. Seek prompt medical attention.[3]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with copious amounts of soap and water for a minimum of 15 minutes. Seek medical attention.[3]

-

Eye Contact: Immediately flush the eyes with a large volume of water for at least 15 minutes, ensuring to lift the upper and lower eyelids. If contact lenses are present and can be easily removed, do so. Seek immediate medical attention.[3]

-

Ingestion: Do not induce vomiting. Rinse the mouth thoroughly with water. Seek immediate medical attention.[3]

-

Spills: In the event of a spill, evacuate the immediate area. For minor spills contained within a fume hood, use an inert absorbent to contain the liquid. For major spills, or any spill that occurs outside of a fume hood, evacuate the laboratory and activate your institution's emergency response team.[3]

Storage and Chemical Incompatibility

Correct storage practices are essential for maintaining the chemical's integrity and preventing hazardous reactions.

-

Storage Conditions: Store in a cool, dry, and well-ventilated location, shielded from direct sunlight.[3] The container should be kept tightly sealed and under an inert atmosphere.[1] It is recommended to store this chemical in a designated flammable liquids cabinet.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, reducing agents, strong acids, and alkali metals.[2]

Fire and Explosion Hazard

Cyclohexanethiol is a flammable liquid and poses a fire and explosion risk.

-

Suitable Extinguishing Media: For fires involving this chemical, use dry chemical, foam, or carbon dioxide.[3] The use of water is not recommended as it may cause the fire to spread.[3]

-

Firefighting Precautions: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective clothing. The vapors are denser than air and can travel to an ignition source, leading to a flashback. Containers are at risk of exploding when exposed to heat.[3]

-

Hazardous Combustion Products: The combustion of this material may generate toxic and irritating gases, including sulfur oxides and carbon oxides.[3]

Conclusion

Although specific safety and toxicological data for this compound are not currently available, the information derived from its surrogate, Cyclohexanethiol, clearly indicates that it is a hazardous substance that demands meticulous handling. It is imperative that all personnel receive comprehensive training on the procedures outlined in this guide and any accompanying safety data sheets before engaging in work with this or similar thiol compounds. A thorough, substance-specific risk assessment must be conducted before any use.

References

- 1. nextsds.com [nextsds.com]

- 2. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 1569-69-3 Name: Cyclohexanethiol [xixisys.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. Cyclohexanethiol 97 1569-69-3 [sigmaaldrich.com]

- 5. chembk.com [chembk.com]

- 6. Cyclohexanethiol - Wikipedia [en.wikipedia.org]

- 7. Cyclohexanethiol | C6H11SH | CID 15290 - PubChem [pubchem.ncbi.nlm.nih.gov]